molecular formula C20H13F17N4O7S B12479148 4-[(6-Methoxypyridazin-3-yl)sulfamoyl]anilinium 2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propoxy]propanoate

4-[(6-Methoxypyridazin-3-yl)sulfamoyl]anilinium 2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propoxy]propanoate

Cat. No.: B12479148
M. Wt: 776.4 g/mol
InChI Key: LHJCVRBGWVCQDW-UHFFFAOYSA-N
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Description

4-[(6-methoxypyridazin-3-yl)sulfamoyl]anilinium 2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propanoate is a complex organic compound that features a combination of aromatic, sulfonamide, and fluorinated ether groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(6-methoxypyridazin-3-yl)sulfamoyl]anilinium 2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propanoate typically involves multiple steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under acidic conditions.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the pyridazine derivative with sulfonyl chloride in the presence of a base such as triethylamine.

    Anilinium Salt Formation: The anilinium group is formed by reacting aniline with a suitable acid.

    Fluorinated Ether Formation: The fluorinated ether groups are introduced through a series of nucleophilic substitution reactions involving fluorinated alcohols and halogenated precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and aniline groups.

    Reduction: Reduction reactions may target the sulfonamide group, converting it to an amine.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and alkylating agents are used under various conditions.

Major Products

    Oxidation: Products may include quinones and nitroso derivatives.

    Reduction: Amines and hydroxylamines are common products.

    Substitution: Halogenated, nitrated, and alkylated derivatives are typical.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Materials Science: Its unique structure makes it a candidate for use in advanced materials such as polymers and coatings.

Biology

    Enzyme Inhibition: The sulfonamide group suggests potential as an enzyme inhibitor.

    Drug Development: Its complex structure may be explored for therapeutic applications.

Medicine

    Antimicrobial Agents: The compound may exhibit antimicrobial properties due to its sulfonamide group.

    Diagnostic Tools: Fluorinated compounds are often used in imaging techniques.

Industry

    Fluorinated Polymers: The compound’s fluorinated groups make it suitable for the production of specialized polymers.

    Surfactants: It may be used in the formulation of surfactants due to its amphiphilic nature.

Mechanism of Action

The mechanism of action of 4-[(6-methoxypyridazin-3-yl)sulfamoyl]anilinium 2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propanoate is likely to involve interactions with specific molecular targets such as enzymes or receptors. The sulfonamide group may inhibit enzyme activity by mimicking the substrate, while the fluorinated groups may enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antimicrobial properties.

    Fluorinated Ethers: Compounds like perfluorooctyl bromide used in medical imaging.

    Methoxypyridazines: Compounds with similar pyridazine rings used in various chemical applications.

Properties

Molecular Formula

C20H13F17N4O7S

Molecular Weight

776.4 g/mol

IUPAC Name

[4-[(6-methoxypyridazin-3-yl)sulfamoyl]phenyl]azanium;2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propanoate

InChI

InChI=1S/C11H12N4O3S.C9HF17O4/c1-18-11-7-6-10(13-14-11)15-19(16,17)9-4-2-8(12)3-5-9;10-2(1(27)28,5(14,15)16)29-9(25,26)4(13,7(20,21)22)30-8(23,24)3(11,12)6(17,18)19/h2-7H,12H2,1H3,(H,13,15);(H,27,28)

InChI Key

LHJCVRBGWVCQDW-UHFFFAOYSA-N

Canonical SMILES

COC1=NN=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)[NH3+].C(=O)(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)F)[O-]

Origin of Product

United States

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